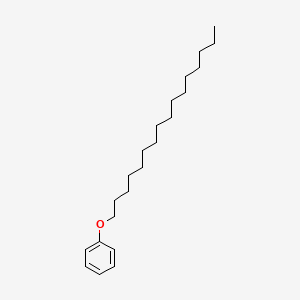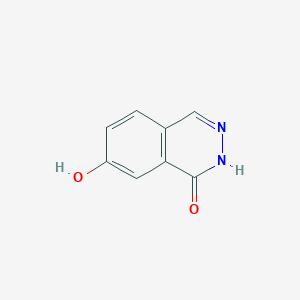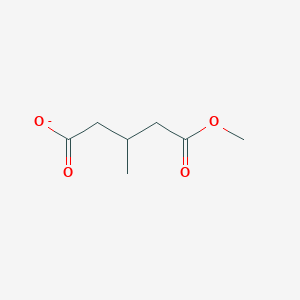
Monomethyl 3-methylglutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl 3-methylglutarate is an organic compound with the molecular formula C6H10O4. It is also known as methyl hydrogen glutarate or monomethyl glutarate. This compound is a derivative of glutaric acid, where one of the carboxyl groups is esterified with methanol. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monomethyl 3-methylglutarate can be synthesized through the esterification of glutaric acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of pentanedioic acid, 3-methyl-, monomethyl ester involves the continuous esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and used for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl 3-methylglutarate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form glutaric acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Glutaric acid.
Reduction: 3-methylpentanediol.
Substitution: Various substituted glutarates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Monomethyl 3-methylglutarate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 3-methyl-, monomethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release glutaric acid and methanol. The released glutaric acid can participate in metabolic pathways, influencing cellular processes. Additionally, the ester can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaric acid: The parent compound of pentanedioic acid, 3-methyl-, monomethyl ester.
Dimethyl glutarate: Another ester derivative of glutaric acid with two methyl ester groups.
Succinic acid: A similar dicarboxylic acid with a shorter carbon chain.
Uniqueness
Monomethyl 3-methylglutarate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Unlike dimethyl glutarate, which has two ester groups, pentanedioic acid, 3-methyl-, monomethyl ester has only one ester group, making it more reactive in certain chemical reactions. Additionally, its structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H11O4- |
|---|---|
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
5-methoxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
InChI-Schlüssel |
BYBMHSADRRMVHY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC(=O)[O-])CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
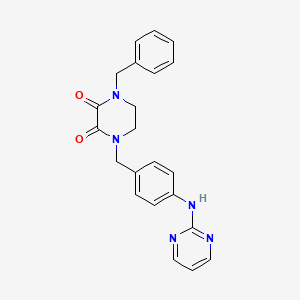
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl thiocyanate](/img/structure/B8783025.png)
![6-(2-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8783035.png)
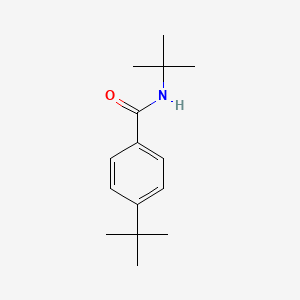

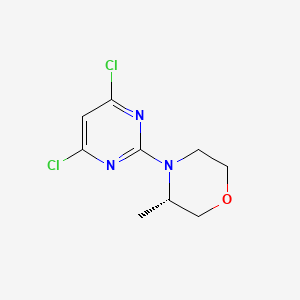



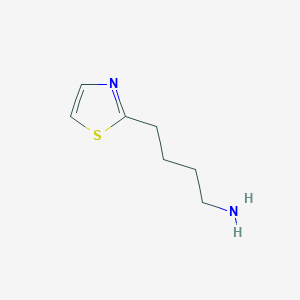
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8783086.png)
